![molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1](/img/structure/B2394306.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .
Result of Action
The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective generation of thiazol-2-yl and benzo[d]thiazol-2-yl magnesium chlorides using 2,2,6,6-tetramethylpiperidyl MgCl•LiCl (TMPMgCl•LiCl), which is then reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-methyl-5-(2-methyl-3aH-benzoimidazol-3(7aH)-yl)thiazole-2(3H)-thione
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is unique due to its specific structural features, such as the methylthio group and the pentanamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
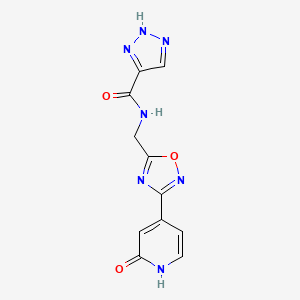
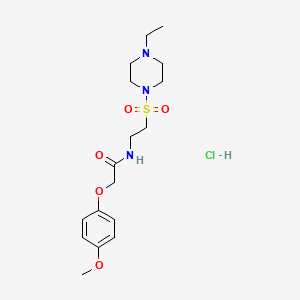
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2394229.png)
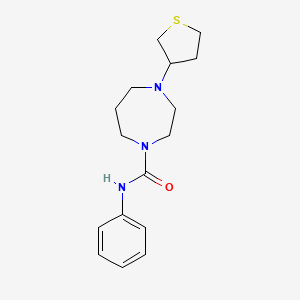
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2394232.png)
![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

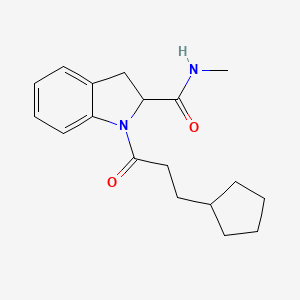
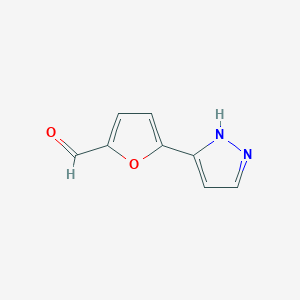
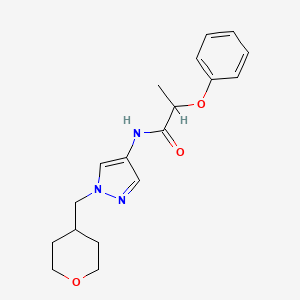
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)
